Phenyl methacrylate
Overview
Description
Synthesis Analysis
The synthesis of phenyl methacrylate involves various chemical pathways, including the alkoxycarbonylation of unsaturated phytogenic substrates using palladium catalysts as a method for obtaining ester products. This approach highlights the importance of using alternative feedstocks and optimizing process conditions for the efficient production of methyl methacrylate, one of the steps in phenyl methacrylate synthesis (Sevostyanova & Batashev, 2023).
Molecular Structure Analysis
The molecular structure of phenyl methacrylate plays a crucial role in its reactivity and properties. Research into the direct arylation of heteroarenes with (pseudo)aryl halides or aryliodonium salts provides insights into the molecular interactions and structural aspects of phenyl methacrylate derivatives, showcasing the compound's versatility and potential for generating bioactive derivatives through palladium-catalyzed reactions (Rossi et al., 2014).
Chemical Reactions and Properties
Phenyl methacrylate's reactivity is highlighted in studies focusing on the cross-reactions of multifunctional methacrylates and acrylates, which are significant in the context of dental materials. Understanding these cross-reactions is crucial for developing materials with desired properties and for addressing issues related to occupational sensitization (Kanerva, 2001).
Physical Properties Analysis
The physical properties of phenyl methacrylate copolymers, such as those based on vinyl chloride and methyl methacrylate, are subject to extensive research. These copolymers' properties, including stability, transparency, and impact strength, are explored to develop materials suitable for various applications, from coatings to protective equipment (Bichuch, Ganyukhina, & Kronman, 2002).
Chemical Properties Analysis
Investigations into the intermolecular interactions between drugs and aminoalkyl methacrylate copolymer in solution to enhance the concentration of poorly water-soluble drugs shed light on phenyl methacrylate's chemical properties. These studies demonstrate the potential of phenyl methacrylate derivatives in pharmaceutical applications, highlighting the importance of electrostatic interactions, including hydrogen bonding and dipolar interactions, in drug delivery systems (Higashi, Ueda, & Moribe, 2019).
Scientific Research Applications
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Photoinitiated Polymerization
- Scientific Field : Surface Chemistry
- Summary of Application : Phenyl methacrylate is used in photoinitiated polymerization, a process that is gaining interest due to its applications in coatings, inks, adhesives, varnishes, stereolithography, 3D print, laser printing imaging, dentistry, and microelectronics .
- Methods of Application : The process involves the use of a UV-LED emitting at 395 nm for the polymerization of phenyl methacrylate. The rate of polymerization was calculated from the raw data of the specific heat flow by multiplication with the molecular weight of the monomer and division through the molar polymerization enthalpy of the double bond .
- Results or Outcomes : The study found that vitrification affects the photopolymerization kinetics of all methacrylates under investigation. Interestingly, quantitative final conversion is observed during photoinitiated polymerization of phenyl methacrylate, showing limited conversion at about 80% .
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Synthesis of (Meth)Acrylates
- Scientific Field : Organic Polymers
- Summary of Application : Phenyl methacrylate is used in the synthesis of (meth)acrylates, which are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .
- Methods of Application : The synthesis of (meth)acrylate-based monomers and polymers involves the reaction of the leaving (activating) groups of these monomers with alcohols and amines carrying the desired reactive groups .
- Results or Outcomes : The study suggests new routes for new (meth)acrylate-based monomers and polymers. Also, the synthesis of a serial new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups is described .
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Biomedical Applications
- Scientific Field : Biomedical Engineering
- Summary of Application : Phenyl methacrylate is used in the development of Poly (Methyl Methacrylate) (PMMA), which has various applications in the biomedical field .
- Methods of Application : The specific methods of application in the biomedical field are not detailed in the source .
- Results or Outcomes : The study reveals the recent developments in the applications of PMMA in biomedical, optical, solar, sensors, battery electrolytes, nanotechnology, viscosity, pneumatic actuation, molecular separations, and polymer conductivity .
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Pressure-Sensitive Photo Imaging Materials
- Scientific Field : Material Science
- Summary of Application : Poly (phenyl methacrylate)s are used in pressure-sensitive, photo imaging materials .
- Methods of Application : The specific methods of application in pressure-sensitive, photo imaging materials are not detailed in the source .
- Results or Outcomes : The study suggests that Poly (phenyl methacrylate)s are harder polymers of higher tensile strength .
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Photopolymerization of Methacrylates Comprising Phenyl Moieties
- Scientific Field : Polymer Chemistry
- Summary of Application : Phenyl methacrylate is used in the photopolymerization of methacrylates comprising phenyl moieties. This process is significantly faster compared to thermal initiated polymerizations and avoids evaporation of volatile by-products because of applying ambient temperature .
- Methods of Application : The process involves the use of a UV-LED emitting at 395 nm for the polymerization of methacrylates comprising phenyl moieties .
- Results or Outcomes : The study found that the 3-oxobutyl substituent at the phenyl ring significantly affects both polymerization kinetics and final conversion of the photoinitiated polymerization .
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Synthesis of Functional Polymers
- Scientific Field : Polymer Chemistry
- Summary of Application : Phenyl methacrylate is used in the synthesis of functional polymers. These polymers are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .
- Methods of Application : The synthesis of functional polymers involves the reaction of the leaving (activating) groups of these monomers with alcohols and amines carrying the desired reactive groups .
- Results or Outcomes : The study suggests new routes for new (meth)acrylate-based monomers and polymers. Also, the synthesis of a serial new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups is described .
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Functional Methacrylate Ester Monomer and Polymer Synthesis
- Scientific Field : Polymer Chemistry
- Summary of Application : Phenyl methacrylate is used in the synthesis of functional methacrylate ester monomers and polymers .
- Methods of Application : The synthesis involves the reaction of arylacetylhalide compounds with the leaving (activating) groups of these monomers .
- Results or Outcomes : The study suggests new routes for a new (meth)acrylate-based monomers and polymers .
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2-Thiazolylazo Phenyl Methacrylate
- Scientific Field : Organic Chemistry
- Summary of Application : 2-Thiazolylazo phenyl methacrylate is a derivative of phenyl methacrylate that has been studied for its potential applications .
- Methods of Application : The specific methods of application in 2-Thiazolylazo phenyl methacrylate are not detailed in the source .
- Results or Outcomes : The study suggests that 2-Thiazolylazo phenyl methacrylate could have potential applications in various fields .
Safety And Hazards
Future Directions
properties
IUPAC Name |
phenyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8(2)10(11)12-9-6-4-3-5-7-9/h3-7H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWKUEJZZCOPFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25189-01-9 | |
Record name | Poly(phenyl methacrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25189-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3062233 | |
Record name | Phenyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl methacrylate | |
CAS RN |
2177-70-0 | |
Record name | Phenyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2177-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl methacrylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, 2-methyl-, phenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.857 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.